![molecular formula C18H18Cl2N2O B2584819 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide CAS No. 860609-12-7](/img/structure/B2584819.png)
3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide
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Description
3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide, also known as 3,5-dichloro-N-(4-piperidinophenyl)benzamide (DCPCB) is an important synthetic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is widely utilized in the study of biochemical and physiological effects. DCPCB has a wide range of uses, from being used as a dye in biological research to being used as a drug in pharmaceuticals.
Scientific Research Applications
Supramolecular Chemistry
3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide derivatives, specifically benzene-1,3,5-tricarboxamides (BTAs), are increasingly significant in supramolecular chemistry due to their simple structure, wide accessibility, and self-assembly into nanometer-sized structures. These properties enable their use in nanotechnology, polymer processing, and biomedical applications, promising a bright future for BTAs in commercial applications (Cantekin, de Greef, & Palmans, 2012).
Antineoplastic Agents
Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, a novel series including 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide analogs, has highlighted their potential as antineoplastic agents. These compounds exhibit significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Their mechanisms include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, demonstrating their promise as future antineoplastic drug candidates (Hossain et al., 2020).
Advanced Oxidation Processes
The degradation of pollutants through advanced oxidation processes (AOPs) is a critical environmental application. A review of acetaminophen degradation by AOPs, including compounds related to 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide, shows their potential in environmental cleanup. By understanding the kinetics, mechanisms, and by-products of these processes, researchers aim to enhance the degradation of persistent pollutants, contributing to water purification and environmental health (Qutob et al., 2022).
properties
IUPAC Name |
3,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-14-10-13(11-15(20)12-14)18(23)21-16-4-6-17(7-5-16)22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWBOCHJZMCITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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